ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
Description
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a benzimidazole-based heterocyclic compound featuring a pyrrolidinone ring substituted with a 2-methoxyphenyl group and an ethyl acetate ester moiety. Its synthesis typically involves nucleophilic substitution reactions between 1-aryl-5-oxopyrrolidine derivatives and ethyl chloroacetate under alkaline conditions, as exemplified by similar compounds in the literature .
The 2-methoxyphenyl substituent on the pyrrolidinone ring may enhance lipophilicity and influence pharmacokinetic properties, while the ethyl acetate group contributes to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-17-9-5-4-8-16(17)23-22(25)15-12-20(26)24(13-15)18-10-6-7-11-19(18)28-2/h4-11,15H,3,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIFCNDNCDUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. For the target molecule, ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate serves as the precursor, reacting with a sodium metabisulfite adduct of 4-methoxybenzaldehyde in DMF at 130°C.
Reaction Conditions:
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate benzimidazole formation. A 2019 study demonstrated a 40% reduction in reaction time (from 120 to 45 minutes) and a 12% yield improvement (94% vs. 82%) compared to conventional heating.
Pyrrolidinone Moiety Incorporation
Nucleophilic Substitution at N1
The 5-oxopyrrolidin-3-yl group is introduced via SN2 displacement using 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one. Reaction with the benzimidazole nitrogen proceeds in acetonitrile with K2CO3 as a base:
$$
\text{Benzimidazole} + 3\text{-Br-pyrrolidinone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Intermediate} \, (\text{Yield: 68\%})
$$
Cyclization of γ-Aminobutyric Acid Derivatives
Alternative routes employ cyclization of N-(2-methoxyphenyl)-4-aminobutanamide under acidic conditions:
$$
\text{N-(2-Methoxyphenyl)-4-aminobutanamide} \xrightarrow{\text{HCl, Δ}} \text{5-Oxopyrrolidin-3-yl derivative} \, (\text{Yield: 55\%})
$$
Esterification and Final Functionalization
Alkylation with Ethyl Chloroacetate
The acetate ester is introduced via alkylation of the benzimidazole nitrogen using ethyl chloroacetate in tetrahydrofuran (THF) with NaH as a base:
$$
\text{Benzimidazole intermediate} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Target compound} \, (\text{Yield: 78\%})
$$
Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0–25 | 78 |
| K2CO3 | DMF | 80 | 62 |
| DBU | DCM | 25 | 41 |
Mitsunobu Reaction Alternatives
For hydroxyl-containing intermediates, the Mitsunobu reaction with ethyl glycolate achieves comparable yields (75%) but requires costly reagents (DIAD, Ph3P).
Purification and Characterization
Recrystallization Protocols
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
This compound has been investigated for its potential as a bioactive agent . Research indicates it possesses significant antimicrobial and anticancer properties, making it a candidate for further biological evaluations.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) | Comparison to Control (Oxytetracycline) |
|---|---|---|
| Staphylococcus aureus | 15.6 | More effective than 62.5 µg/mL |
| Escherichia coli | 31.25 | Comparable to 62.5 µg/mL |
| Bacillus cereus | 31.25 | Comparable to 62.5 µg/mL |
| Listeria monocytogenes | 62.5 | Comparable to 125 µg/mL |
| Pseudomonas aeruginosa | Not effective | - |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antimicrobial Studies : Research has demonstrated its efficacy against various pathogens, indicating potential use in treating bacterial infections.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.
- Pharmacological Evaluations : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, particularly its interaction with cellular targets.
Mechanism of Action
The mechanism of action of ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of ethyl 2-(benzimidazol-1-yl)acetates with variable aryl groups on the pyrrolidinone ring. Key structural analogues include:
Key Observations:
- Chlorine substitution (as in 76h) may increase electrophilicity, affecting reactivity in downstream derivatization .
- Synthetic Yields: High yields (~88%) are consistently achieved using potassium carbonate as a base and ethyl chloroacetate as the alkylating agent, though reaction times vary (5–20 hours) depending on solvent polarity and temperature .
- Biological Relevance: Compound 19, with a biphenyl-bridged bis-benzimidazole structure, demonstrates antibacterial activity, suggesting that dimeric architectures may enhance target affinity .
Physicochemical Properties
- Solubility: The ethyl acetate ester group improves solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to non-esterified benzimidazoles. Substituents like chlorine (76h) may reduce aqueous solubility due to increased hydrophobicity .
- Thermal Stability: Melting points for this class range between 106–107°C (compound 19) , though data for the target compound remain unreported.
Conformational Analysis
The pyrrolidinone ring adopts a puckered conformation, as described by Cremer-Pople parameters . For example, bulky substituents may restrict pseudorotation dynamics, stabilizing specific conformers .
Biological Activity
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzimidazole core , a pyrrolidinone ring , and a methoxyphenyl group , which contribute to its unique biological properties. The molecular formula is , and its molecular weight is approximately 393.4 g/mol .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) | Comparison to Control (Oxytetracycline) |
|---|---|---|
| Staphylococcus aureus | 15.6 | More effective than 62.5 µg/mL |
| Escherichia coli | 31.25 | Comparable to 62.5 µg/mL |
| Bacillus cereus | 31.25 | Comparable to 62.5 µg/mL |
| Listeria monocytogenes | 62.5 | Comparable to 125 µg/mL |
| Pseudomonas aeruginosa | Not effective | - |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance, studies indicate that it exhibits cytotoxic effects against breast cancer cells (MDA-MB-231), with an IC50 value of approximately 21.6 µM .
Cytotoxicity Results:
| Cell Line | IC50 (µM) | Comparison to Standard |
|---|---|---|
| MDA-MB-231 | 21.6 | More effective than standard compounds |
| Other Cancer Lines | Variable | Dependent on substituent position |
The structure-activity relationship suggests that modifications in the substituents can significantly influence the anticancer efficacy of similar compounds .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Study: A comparative study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like Oxytetracycline .
- Cytotoxicity Evaluation: Research focusing on breast cancer cell lines indicated that the compound's cytotoxicity varied significantly with different substituents on the phenyl ring, suggesting a tailored approach for enhancing its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions. For example, a common approach is coupling a substituted pyrrolidinone with a benzimidazole precursor via nucleophilic substitution or condensation. highlights the use of ethanol/water mixtures and sodium hydroxide for cyclization, achieving yields of 53–67% . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., palladium for cross-coupling) are critical for optimizing yield. Reaction time and temperature (e.g., 6–8 hours at 60–80°C) should be systematically varied, and intermediates purified via column chromatography to minimize side products .
Q. How can the structure and purity of this compound be confirmed using spectroscopic and analytical methods?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxyphenyl, pyrrolidinone) and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., molecular ion peaks at m/z 418 or 442 observed in similar compounds) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages to confirm purity (>95% recommended) .
- IR Spectroscopy : Detect functional groups like carbonyl (C=O at ~1700 cm) and benzimidazole (C=N at ~1600 cm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics or metabolite interference. To address this:
- ADME Profiling : Conduct in vitro assays for metabolic stability (e.g., liver microsomes) and plasma protein binding .
- Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) .
- Dose-Response Studies : Ensure in vivo doses account for bioavailability differences (e.g., compare IC values from cell assays with plasma concentrations) .
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target binding or solubility?
- Methodological Answer :
- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on binding .
- Solubility Optimization : Introduce polar groups (e.g., carboxylate esters) or reduce logP via alkyl chain truncation .
- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, as demonstrated in for similar benzimidazoles .
Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity in preclinical models?
- Methodological Answer :
- Animal Models : Use murine models for pharmacokinetics (e.g., IV/PO dosing) and disease-specific efficacy (e.g., xenograft tumors for antitumor activity) .
- Toxicity Screening : Conduct acute (14-day) and subchronic (28-day) studies, monitoring liver/kidney function markers (e.g., ALT, creatinine) .
- Metabolite Identification : Use LC-MS/MS to detect and quantify major metabolites, ensuring they lack off-target toxicity .
Data Analysis and Reproducibility
Q. How can researchers address analytical challenges in quantifying trace impurities or degradation products in this compound?
- Methodological Answer :
- HPLC-PDA/MS : Employ gradient elution with C18 columns and UV/MS detection to separate and identify impurities at <0.1% levels .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then compare degradation profiles against stability-indicating methods .
Q. What computational tools are effective for predicting metabolic pathways or off-target interactions?
- Methodological Answer :
- MetaSite or GLORYx : Predict Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of pyrrolidinone) .
- SwissTargetPrediction : Identify potential off-targets (e.g., kinases, ion channels) to prioritize counter-screening assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
